molecular formula C22H22N4O2 B2382421 2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 941983-16-0

2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2382421
CAS No.: 941983-16-0
M. Wt: 374.444
InChI Key: QWHYWHXHZVPKKT-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazine ring, followed by the introduction of the pyrrolidine moiety, and finally the attachment of the phenylacetamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Pyridazine derivatives: These compounds share the pyridazine ring and are known for their diverse pharmacological properties.

    Phenylacetamide derivatives: These compounds share the phenylacetamide moiety and are often used in medicinal chemistry.

Uniqueness

2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is unique due to its combination of three distinct functional groups, which can confer a wide range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(16-28-19-6-2-1-3-7-19)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h1-3,6-13H,4-5,14-16H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHYWHXHZVPKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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